枸橼酸铋
描述
柠檬酸铋钾,也称为次柠檬酸铋,是一种化学式为 C12H10BiK3O14 的化合物。它是柠檬酸的铋盐,在医药领域因其胃保护特性而被广泛应用。 该化合物在治疗消化性溃疡和幽门螺旋杆菌感染方面特别有效 .
科学研究应用
作用机制
柠檬酸铋钾的作用机制涉及在胃肠道内壁形成保护层。该层保护内壁免受胃酸的腐蚀作用,并促进愈合。 该化合物还抑制胃蛋白酶的活性,胃蛋白酶是分解胃中蛋白质的酶 . 此外,铋离子具有抗菌特性,有助于根除幽门螺旋杆菌 .
生化分析
Biochemical Properties
Bismuth subcitrate plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme urease, which is produced by Helicobacter pylori. Bismuth subcitrate inhibits urease activity, reducing the bacterium’s ability to neutralize stomach acid and thereby aiding in its eradication . Additionally, bismuth subcitrate binds to the gastric mucus layer, forming a protective barrier against hydrochloric acid (HCl) and pepsin . This interaction enhances mucus glycoprotein secretion and promotes the accumulation of epidermal growth factor around ulcers, facilitating healing .
Cellular Effects
Bismuth subcitrate exerts various effects on different cell types and cellular processes. It has been shown to increase mucus glycoprotein secretion in gastric epithelial cells, enhancing the protective mucus layer . This compound also influences cell signaling pathways by inhibiting the synthesis of prostaglandins responsible for inflammation and hypermotility . Furthermore, bismuth subcitrate has cytoprotective effects, increasing mucosal secretion of bicarbonate and prostaglandins, which help maintain the integrity of the gastric mucosa .
Molecular Mechanism
At the molecular level, bismuth subcitrate exerts its effects through several mechanisms. It binds to the gastric mucus layer, acting as a diffusion barrier to HCl . This compound also inhibits the activity of urease, an enzyme produced by Helicobacter pylori, by binding to its active site and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, bismuth subcitrate disrupts the intracellular iron metabolism of Helicobacter pylori, attenuating its defense against reactive oxygen species (ROS) and reducing its adhesion to host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth subcitrate change over time. Studies have shown that its concentration in the gastric mucosa decreases progressively over 72 hours after administration . This compound is relatively stable, but its degradation products, such as bismuth oxychloride and bismuth hydroxide, also contribute to its therapeutic effects . Long-term studies have demonstrated that bismuth subcitrate maintains its cytoprotective and antimicrobial properties over extended periods .
Dosage Effects in Animal Models
The effects of bismuth subcitrate vary with different dosages in animal models. Excessive doses can lead to toxic effects, including darkening of the tongue and stools, nausea, vomiting, and bone and joint toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Bismuth subcitrate is involved in several metabolic pathways. It disrupts the central carbon metabolism of Helicobacter pylori, inhibiting the tricarboxylic acid (TCA) cycle and urease activity . This disruption leads to oxidative stress and reduced energy production in the bacterium . Additionally, bismuth subcitrate induces extensive down-regulation of the metabolome, affecting various metabolic processes within Helicobacter pylori .
Transport and Distribution
Bismuth subcitrate is transported and distributed within cells and tissues through various mechanisms. It binds to the gastric mucus layer, forming a protective coat over the gastric mucosa and ulcer base . This compound is also absorbed in the stomach and small intestine, with its distribution influenced by factors such as pH and the presence of other compounds . Bismuth subcitrate’s transport and distribution are essential for its therapeutic effects, as it needs to reach the target sites within the gastrointestinal tract.
Subcellular Localization
The subcellular localization of bismuth subcitrate plays a crucial role in its activity and function. Studies have shown that it localizes to the brush border membrane and cytosol of duodenal enterocytes . This localization allows bismuth subcitrate to interact with various biomolecules and exert its protective and antimicrobial effects. Additionally, the compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within cells .
准备方法
合成路线和反应条件
柠檬酸铋钾可以通过在水溶液中使硝酸铋与柠檬酸钾反应来合成。 该反应通常包括将硝酸铋溶解在水中,然后在受控条件下加入柠檬酸钾,从而形成所需的化合物 .
工业生产方法
在工业环境中,柠檬酸铋钾的生产涉及在反应器中进行大规模反应,其中硝酸铋和柠檬酸钾以精确的化学计量比混合。 然后,将反应混合物进行过滤和干燥处理,以获得结晶形式的最终产物 .
化学反应分析
反应类型
柠檬酸铋钾会经历各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成不同的氧化铋。
还原: 它可以用还原剂还原为元素铋。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和硝酸。
还原: 使用硼氢化钠和肼等还原剂。
取代: 配体交换反应通常涉及使用其他羧酸或螯合剂.
形成的主要产物
氧化: 氧化铋(例如,Bi2O3)。
还原: 元素铋。
取代: 取决于取代配体的各种羧酸铋.
相似化合物的比较
类似化合物
次水杨酸铋: 另一种用于胃肠道疾病的铋化合物。
次硝酸铋: 用于各种医药和工业应用。
柠檬酸铋: 结构相似,用途相似.
独特性
柠檬酸铋钾因其独特的配方而独树一帜,该配方提供了铋离子和柠檬酸根离子的平衡组合。 这种组合增强了其胃保护和抗菌特性,使其在治疗消化性溃疡和幽门螺旋杆菌感染方面特别有效 .
属性
Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. | |
CAS 编号 |
57644-54-9 |
分子式 |
C6H8BiKO7 |
分子量 |
440.20 g/mol |
IUPAC 名称 |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |
InChI 键 |
ZBCVUEHBBZTSOB-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi] |
外观 |
Solid powder |
57644-54-9 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?
A1: While the exact mechanism of action is not fully understood, bismuth subcitrate appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]
Q2: Does Helicobacter pylori infection impact bismuth subcitrate's activity?
A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate bismuth subcitrate. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []
Q3: How does bismuth subcitrate interact with the gastric mucosa at the cellular level?
A3: Following oral administration, bismuth subcitrate can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.
Q4: What is the molecular formula and weight of bismuth subcitrate?
A4: The exact molecular formula of bismuth subcitrate, also known as colloidal bismuth subcitrate (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.
Q5: Is there spectroscopic data available for bismuth subcitrate?
A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]
Q6: How does the stability of bismuth subcitrate vary under different conditions?
A6: The stability of bismuth subcitrate can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []
Q7: Does bismuth subcitrate exhibit any catalytic properties?
A7: While not typically known for its catalytic properties, recent research suggests that bismuth subcitrate may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.
Q8: Have computational methods been used to study bismuth subcitrate?
A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of bismuth subcitrate with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []
Q9: What are the common formulations of bismuth subcitrate?
A9: Bismuth subcitrate is commonly formulated as tablets or capsules for oral administration. [, , , ]
Q10: How is bismuth subcitrate absorbed, distributed, metabolized, and excreted?
A10: While primarily considered a topical agent within the gastrointestinal tract, bismuth subcitrate does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]
Q11: How do blood bismuth levels change during and after bismuth subcitrate treatment?
A11: Blood bismuth levels fluctuate depending on the dose and duration of bismuth subcitrate administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]
Q12: What are the common in vitro and in vivo models used to study bismuth subcitrate?
A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate bismuth subcitrate's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]
Q13: Is there evidence supporting the efficacy of bismuth subcitrate in treating peptic ulcer disease?
A13: Yes, multiple clinical trials have demonstrated the efficacy of bismuth subcitrate in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []
Q14: Are there known mechanisms of resistance to bismuth subcitrate in Helicobacter pylori?
A14: While resistance to bismuth subcitrate alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.
Q15: What are the potential toxic effects associated with bismuth subcitrate?
A15: While generally considered safe at therapeutic doses, high doses or prolonged use of bismuth subcitrate can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).
Q16: Are there specific drug delivery strategies employed to enhance bismuth subcitrate's efficacy?
A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of bismuth subcitrate, suggesting a possible avenue for targeted delivery and reduced side effects. []
Q17: Are there specific biomarkers used to monitor bismuth subcitrate treatment response?
A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with bismuth subcitrate. []
Q18: Which analytical techniques are commonly employed for bismuth subcitrate analysis?
A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。